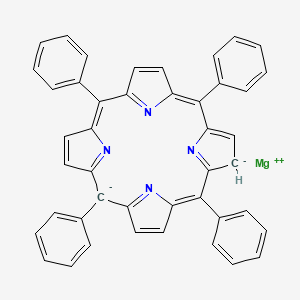

magnesium;5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Magnesium;5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide is a synthetic heterocyclic compound that resembles naturally occurring porphyrins. Porphyrins are dyes and cofactors found in hemoglobin and cytochromes and are related to chlorophyll and vitamin B12 . This compound is a dark purple solid that dissolves in nonpolar organic solvents such as chloroform and benzene .

Métodos De Preparación

The synthesis of magnesium;5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide can be achieved through several methods. One common method involves the reaction of benzaldehyde and pyrrole in a sealed bomb at 150°C for 24 hours . Another method, modified by Adler and Longo, allows benzaldehyde and pyrrole to react for 30 minutes in refluxing propionic acid (141°C) open to the air . Despite its modest yields, this synthesis is a common experiment in university teaching labs .

Análisis De Reacciones Químicas

Magnesium;5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Major products formed from these reactions include different metalloporphyrins and substituted porphyrins .

Aplicaciones Científicas De Investigación

This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the properties of porphyrins and their derivatives . In biology, it is used to study the role of porphyrins in biological systems, such as their involvement in photosynthesis and cell respiration . In medicine, it is used in photodynamic therapy (PDT) for the treatment of cancer and other diseases . In industry, it is used as a dye and in the production of light-sensitive materials .

Mecanismo De Acción

The mechanism of action of magnesium;5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide involves its ability to coordinate with transition metal ions such as iron, cobalt, and magnesium . These metalloporphyrins can perform a variety of functions, including acting as catalysts in chemical reactions and as photosensitizers in photodynamic therapy . The molecular targets and pathways involved include the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways in cancer cells .

Comparación Con Compuestos Similares

Magnesium;5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide is unique due to its symmetrical substitution and ease of synthesis compared to naturally occurring porphyrins . Similar compounds include 5,10,15,20-tetraphenyl-21H,23H-porphine, which is also used in photodynamic therapy and as a model compound for studying porphyrins . Other similar compounds include 5,10,15,20-tetraphenyl-21H,23H-porphine-p,p′,p,p′′′-tetrasulfonic acid tetrasodium hydrate, which is water-soluble and used in the functionalization of chemically converted graphene .

Propiedades

Fórmula molecular |

C44H28MgN4 |

|---|---|

Peso molecular |

637.0 g/mol |

Nombre IUPAC |

magnesium;5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide |

InChI |

InChI=1S/C44H28N4.Mg/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |

Clave InChI |

XEHJAWQTIIXDON-UHFFFAOYSA-N |

SMILES canónico |

[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=CC=C6)C=C5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Mg+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B12499084.png)

![5-acetyl-8-[3-(5-acetyl-4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-7-yl)triaz-1-en-1-yl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B12499099.png)

![Ethyl 5-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12499103.png)

![Ethyl 5-{[(4-tert-butylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499119.png)

![4-[(3-Chloro-4-methoxyphenyl)methylamino]-2-[2-(hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B12499126.png)

![N-{[5-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B12499132.png)

![5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12499140.png)

![2-bromo-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B12499148.png)